molecular formula C23H16F3N3O3 B11088209 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 696634-58-9

4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B11088209
CAS No.: 696634-58-9
M. Wt: 439.4 g/mol
InChI Key: MOFBTSJGZHUSGF-UHFFFAOYSA-N
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Description

The compound 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide features a benzamide core substituted with a phthalazinone moiety (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl) and a 4-(trifluoromethoxy)phenyl group.

Properties

CAS No.

696634-58-9

Molecular Formula

C23H16F3N3O3

Molecular Weight

439.4 g/mol

IUPAC Name

4-(3-methyl-4-oxophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C23H16F3N3O3/c1-29-22(31)19-5-3-2-4-18(19)20(28-29)14-6-8-15(9-7-14)21(30)27-16-10-12-17(13-11-16)32-23(24,25)26/h2-13H,1H3,(H,27,30)

InChI Key

MOFBTSJGZHUSGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-methylphthalic anhydride with hydrazine to form the phthalazinone core. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups to the aromatic rings .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have been evaluated for their ability to inhibit cancer cell proliferation. The trifluoromethyl substitution enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The potential antimicrobial activity of related compounds has been explored extensively. Research shows that derivatives of phthalazine can exhibit significant antibacterial effects against various pathogens, including Mycobacterium smegmatis. This suggests that the compound may also possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent .

Antimalarial Research

Trifluoromethyl-substituted compounds have been identified as lead candidates in the development of new antimalarial drugs. The structural similarities between these compounds and known antimalarial agents indicate that they could be effective against malaria parasites, making them a focus for future drug discovery efforts .

Synthesis of Functional Materials

The unique chemical structure of 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide allows it to be utilized in the synthesis of advanced materials. Its derivatives can be incorporated into polymers or coatings to enhance their properties, such as thermal stability and resistance to degradation .

Data Table: Summary of Biological Activities

Activity TypeCompound SimilarityObserved EffectsReference
AnticancerTrifluoromethyl derivativesSignificant inhibition of cancer cell proliferation
AntimicrobialPhthalazine derivativesEffective against Mycobacterium smegmatis
AntimalarialTriazole derivativesPotential lead for new antimalarial drugs

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of trifluoromethyl-substituted compounds demonstrated their ability to inhibit the growth of various cancer cell lines. The mechanism involved interference with cellular signaling pathways critical for tumor growth. This study emphasizes the need for further exploration of structurally related compounds like 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial effects of similar phthalazine derivatives revealed potent activity against both gram-positive and gram-negative bacteria. The findings suggest that modifications to the phthalazine core can lead to enhanced antimicrobial properties, indicating a promising avenue for developing new antibiotics based on this compound .

Mechanism of Action

The mechanism of action of 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The phthalazinone core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues by Heterocyclic Substituents

A. Phthalazinone vs. Benzothiazine Derivatives

  • The trifluoromethyl group increases electron-withdrawing effects compared to trifluoromethoxy in the target compound .

B. Pyrimidine- and Triazole-Based Analogues

  • 3-(6-{[4-(Trifluoromethoxy)phenyl]amino}pyrimidin-4-yl)benzamide (): Features a pyrimidine ring instead of phthalazinone.
  • S-Alkylated 1,2,4-triazoles (): Triazole derivatives exhibit tautomerism (thione vs. thiol forms), which impacts solubility and reactivity.

Substituent Effects on the Benzamide Core

A. Trifluoromethoxy vs. Trifluoromethyl Groups

  • 4-(Trifluoromethoxy)-N-[4-(trifluoromethoxy)phenyl]benzamide (A3) (): The dual trifluoromethoxy groups increase steric hindrance and electron-withdrawing effects compared to the target compound’s single substituent. This may reduce cell permeability but enhance target affinity .
  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (): Replacing trifluoromethoxy with trifluoromethyl and adding a hydroxyl group improves antimicrobial activity (64–66% growth inhibition of Desulfovibrio piger at 1.10 µmol/L) but reduces metabolic stability due to the hydroxyl’s susceptibility to glucuronidation .

B. Halogen and Nitro Substitutions

  • 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide (): The nitro group enhances cytotoxicity (82–90% growth inhibition) but introduces genotoxicity risks. The target compound’s phthalazinone may offer a safer profile with comparable efficacy .

Physicochemical Properties

  • 4-(Trifluoromethoxy)-N-[4-(trifluoromethoxy)phenyl]benzamide (A3): Stable crystalline form, aiding formulation . Example 53 (): Melting point 175–178°C, suggesting high purity .
  • Spectroscopic Data: IR spectra of phthalazinone derivatives lack νS-H bands (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers, unlike triazole derivatives in . The trifluoromethoxy group’s strong electron-withdrawing nature is confirmed by ¹⁹F NMR shifts in analogues .

Biological Activity

The compound 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide is a derivative of phthalazine with potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H15F3N2O3
  • Molecular Weight : 354.31 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its interaction with multiple biological targets. It is hypothesized to exhibit anti-cancer , anti-inflammatory , and antiviral properties due to its structural features that allow it to inhibit key enzymes and receptors involved in these pathways.

Targeted Pathways:

  • Kinase Inhibition : The compound may inhibit various kinases, which are crucial for cell signaling pathways related to growth and survival.
  • Receptor Modulation : It could modulate receptor activities involved in inflammation and cellular proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-cancerInhibition of cell proliferation via kinase pathways
Anti-inflammatoryModulation of inflammatory cytokines
AntiviralInhibition of viral replication

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • A study demonstrated that derivatives similar to the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. For instance, compounds structurally related showed IC50 values ranging from 5.7 μM to 12 μM against specific cancer strains .
  • Anti-inflammatory Effects :
    • Research has indicated that phthalazine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .
  • Antiviral Properties :
    • In vitro studies have shown that certain derivatives can inhibit enterovirus replication, with selectivity indices comparable to established antiviral agents . The mechanism involves interference with viral RNA synthesis.

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